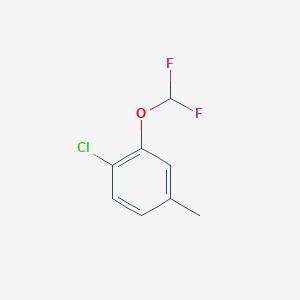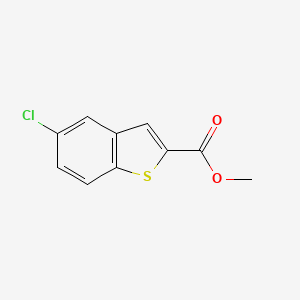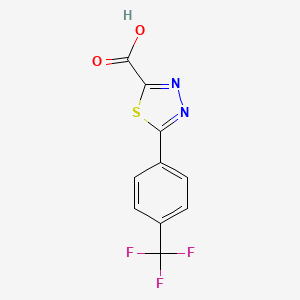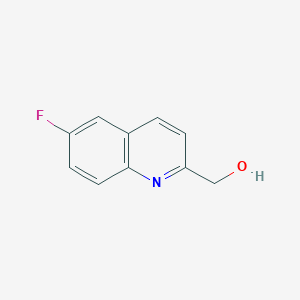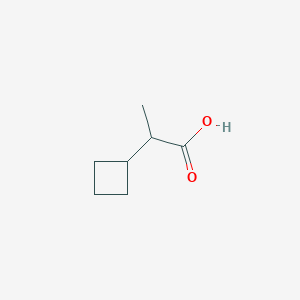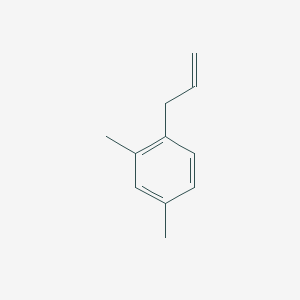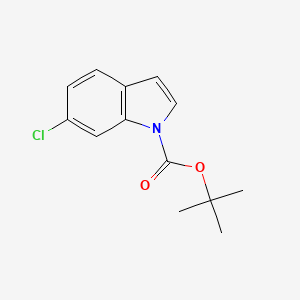
1-Boc-6-chloroindole
Vue d'ensemble
Description
1-Boc-6-chloroindole is a chemical compound with the molecular formula C13H14ClNO2 . It is also known as N-BOC protected 6-Chloroindole .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The molecular weight of this compound is 251.71 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to be involved in a variety of chemical reactions. For instance, they can act as strong enzyme inhibitors .Physical And Chemical Properties Analysis
This compound has a melting point of 85-87°C and a density of 1.19 . It should be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
HIV Non-Nucleoside Reverse Transcriptase Inhibitors Synthesis
1-Boc-6-chloroindole is utilized in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in creating phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This synthesis approach avoids hazardous diazonium and azido species, making it a safer alternative in drug development (Mayes et al., 2010).
Asymmetric Lithiation and Substitution in Chemical Synthesis
The compound plays a role in the asymmetric lithiation of N-Boc indoline, a process critical for creating 2-substituted N-Boc indolines with excellent enantiomeric ratios. This technique is fundamental in producing specific molecular structures required in pharmaceuticals (Gross et al., 1997).
Anti-Biofouling Applications
6-chloroindole, related to this compound, exhibits potential as an environmental-friendly antifoulant due to its effective inhibition of bacterial growth and biofilm formation. It also affects the Ca2+ efflux in diatoms, suggesting a role in marine biofouling prevention (Yang et al., 2014).
Plant Growth Regulation
4-Chloroindole-3-acetic acid, closely related to this compound, is a potent auxin used in biological assays to understand the structural features required for auxin-mediated plant growth. This research contributes to the understanding of plant growth and development at a molecular level (Reinecke, 2004).
Mécanisme D'action
Target of Action
1-Boc-6-chloroindole is a derivative of indole, a heterocyclic compound that is the core structure of many bioactive compounds . Indole derivatives have been found to have high affinity to bind with most biological targets . .
Mode of Action
The mode of action of indole derivatives, such as this compound, often involves the formation of hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The presence of a carboxamide moiety in indole derivatives gives them unique inhibitory properties .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins . .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Boc-6-chloroindole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of indole derivatives. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the formation of new chemical entities .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from the effects observed in short-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other chemical entities. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects on cellular processes .
Propriétés
IUPAC Name |
tert-butyl 6-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXNCLFRKGJYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649565 | |
| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323580-68-3 | |
| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


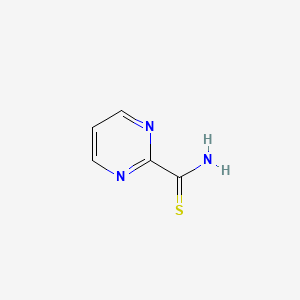
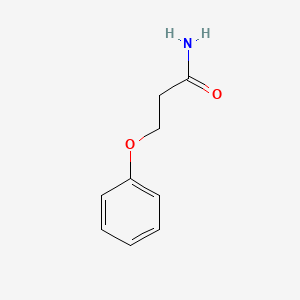
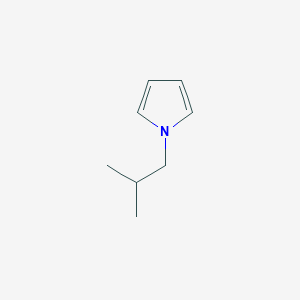
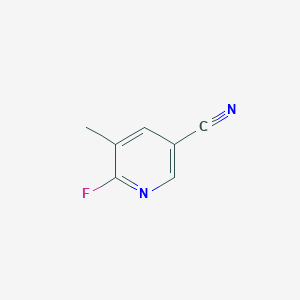
![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)
